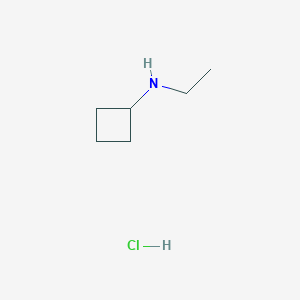

N-ethylcyclobutanamine hydrochloride

Description

BenchChem offers high-quality N-ethylcyclobutanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethylcyclobutanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethylcyclobutanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-7-6-4-3-5-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSONEGGGZSEQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334146-80-3 | |

| Record name | Cyclobutanamine, N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334146-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of N-Ethylcyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylcyclobutanamine hydrochloride is a secondary amine salt with potential applications in medicinal chemistry and drug development. A thorough understanding of its physical properties is a critical prerequisite for its advancement from a laboratory curiosity to a viable development candidate. These properties govern everything from storage and handling to formulation, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive framework for the systematic physicochemical characterization of N-ethylcyclobutanamine hydrochloride. In the absence of extensive public data on this specific molecule, this document outlines authoritative, field-proven methodologies for determining its essential physical properties. It is designed not as a simple data sheet, but as a strategic guide for researchers, explaining the causality behind experimental choices and establishing self-validating protocols to ensure data integrity, in line with ICH Q6A guidelines for new drug substances.[1][2]

Chemical Identity and Known Properties

The foundational step in any characterization is to confirm the identity and basic attributes of the molecule. N-ethylcyclobutanamine hydrochloride is a salt formed from the free base, N-ethylcyclobutanamine, and hydrochloric acid. The salt form is typically chosen to enhance stability and aqueous solubility.

| Property | Data | Source |

| IUPAC Name | N-ethylcyclobutanamine;hydrochloride | |

| Synonyms | Cyclobutanamine, N-ethyl-, hydrochloride (1:1) | |

| CAS Number | 1334146-80-3 | |

| Molecular Formula | C₆H₁₄ClN | |

| Molecular Weight | 135.64 g/mol | |

| Canonical SMILES | CCNC1CCC1.Cl | |

| Physical Form | Solid (Anticipated) | |

| Melting Point | To Be Determined (TBD) | |

| Solubility Profile | TBD (Expected to be water-soluble) | |

| Spectroscopic Data | TBD |

The Characterization Workflow: A Strategic Approach

The process of characterizing a new chemical entity (NCE) like N-ethylcyclobutanamine hydrochloride should be systematic. The goal is to build a complete data package that is logical, reproducible, and defensible. The following workflow illustrates the interdependent nature of these analytical assessments.

Caption: Logical workflow for physicochemical characterization.

Methodologies for Core Physical Property Determination

This section details the essential experimental protocols required to populate the data table in Section 1.0. Each protocol is designed to be a self-validating system, incorporating controls and system suitability checks.

Thermal Analysis: Melting Point and Purity

Expertise & Causality: The melting point is a fundamental indicator of identity and purity. A sharp melting range typically suggests a highly pure crystalline substance, while a broad or depressed range can indicate impurities. While the classical capillary method (USP <741>) is useful for identity, Differential Scanning Calorimetry (DSC) offers superior quantitative data.[3][4] DSC not only provides a precise melting onset and peak but can also be used to calculate the molar purity of the substance based on the Van't Hoff equation, assuming it behaves ideally upon melting.[5] This makes DSC an invaluable tool for qualifying a reference standard.[6]

Experimental Protocol: Purity by DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc reference standards. The calibration must be verified before sample analysis.

-

Sample Preparation: Accurately weigh 1-3 mg of N-ethylcyclobutanamine hydrochloride into a Tzero aluminum pan. Crimp the pan with a hermetic lid to prevent sublimation or decomposition. Prepare an identical empty pan as a reference.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 2°C/min) to a temperature well beyond the melting point (e.g., 200°C).[5] A slow heating rate is crucial for resolving the melting transition accurately.

-

Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere.[5]

-

-

Data Analysis:

-

Determine the onset temperature of melting and the peak of the endotherm.

-

Integrate the melting endotherm to determine the heat of fusion (ΔHfus).

-

Utilize the instrument's software to perform a purity analysis based on the shape of the leading edge of the melting peak. The software applies the Van't Hoff equation to calculate mole percent purity.

-

-

Trustworthiness (Self-Validation): The protocol is validated by the initial instrument calibration. The analysis should be performed in triplicate to ensure reproducibility. The results are considered valid only for compounds that are at least 98% pure and do not decompose upon melting.[6][7]

Solubility Profiling: Kinetic and Equilibrium

Expertise & Causality: Solubility is arguably the most critical physical property for drug development. It directly influences bioavailability and formulation strategies. For early-stage discovery, a rapid assessment via kinetic solubility is employed.[8][9][10] This method, which starts from a DMSO stock solution, mimics high-throughput screening conditions and quickly flags compounds with potential issues.[8][11] For lead optimization and pre-formulation, the more rigorous equilibrium solubility (thermodynamic) method is required. This method measures the true saturation concentration of the solid material in a given medium and is considered the gold standard, often following OECD Guideline 105.[12][13][14]

Experimental Protocol: Kinetic Solubility in Aqueous Buffer

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N-ethylcyclobutanamine hydrochloride in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final test concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (≤1-2%) to minimize co-solvent effects.[10]

-

Incubation: Seal the plate and shake at room temperature for a defined period (typically 2 hours).[10]

-

Precipitate Detection (Nephelometry): Read the plate on a nephelometer to measure light scattering. A significant increase in scattering relative to a buffer-only control indicates precipitation and insolubility at that concentration.

-

Trustworthiness (Self-Validation): The system is validated using compounds with known high and low solubility as positive and negative controls. The final DMSO percentage must be consistent across all wells.

Caption: Workflow for kinetic solubility determination.

Spectroscopic Identity Confirmation

Spectroscopy provides an unambiguous "fingerprint" of a molecule's structure. A complete dataset including NMR, FTIR, and MS is required for definitive structural confirmation as per ICH guidelines.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For N-ethylcyclobutanamine hydrochloride, ¹H NMR will confirm the presence and connectivity of the ethyl and cyclobutyl groups, while ¹³C NMR will identify all unique carbon environments.

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve an appropriate amount of sample (5-25 mg for ¹H, 50-100 mg for ¹³C) in ~0.7 mL of a deuterated solvent.[15] Deuterium oxide (D₂O) or DMSO-d₆ are suitable choices for amine hydrochlorides. Filter the solution through a glass wool plug into a clean NMR tube.

-

Data Acquisition: Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Expected ¹H NMR Signals (in D₂O):

-

A triplet signal (~1.2 ppm) for the -CH₃ of the ethyl group.

-

A quartet signal (~3.0 ppm) for the -CH₂- of the ethyl group.

-

A multiplet signal (~3.5-4.0 ppm) for the -CH- attached to the nitrogen.

-

Multiple complex multiplet signals (~1.8-2.5 ppm) for the remaining cyclobutane ring protons.

-

Note: The N-H proton will likely exchange with D₂O and be invisible.

-

-

Expected ¹³C NMR Signals (in D₂O):

-

Four distinct signals for the four unique carbon atoms of the N-ethylcyclobutanamine moiety.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key diagnostic peaks will be the N-H stretches of the secondary ammonium salt.

Protocol: FTIR by KBr Pellet

-

Sample Preparation: Grind 1-2 mg of the solid sample in an agate mortar.[16] Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) and mix thoroughly.[16][17]

-

Pellet Formation: Transfer the mixture to a pellet die and press under high pressure (~8-10 tons) to form a transparent or translucent pellet.[18]

-

Data Acquisition: Acquire the spectrum, scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Expected Key Signals:

-

Broad absorption band from ~2700-2250 cm⁻¹ corresponding to the R₂N⁺H₂ stretching vibrations.

-

C-H stretching vibrations just below 3000 cm⁻¹.

-

N-H bending vibrations around 1600-1500 cm⁻¹.

-

Mass Spectrometry (MS)

Expertise & Causality: MS provides the molecular weight of the compound and, through fragmentation, offers further structural clues. Electron Ionization (EI) is a classic technique that provides a reproducible fragmentation pattern, creating a molecular fingerprint.[19] However, analyzing amine hydrochlorides by GC-MS with EI can be challenging due to their polarity and thermal lability.[20]

Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent like methanol. The hydrochloride salt will often dissociate to the free base in the hot GC injection port.

-

Instrumentation: Use a GC-MS system with a standard capillary column (e.g., DB-5ms).

-

Data Acquisition:

-

Injector temperature: ~250°C.

-

Ion source: Electron Ionization (EI) at 70 eV.

-

-

Expected Results:

-

Molecular Ion (M⁺•) of the Free Base: A peak corresponding to the molecular weight of the free base (N-ethylcyclobutanamine), m/z = 99.17. This peak may be weak or absent.

-

Key Fragment Ions: The most prominent peak is often due to alpha-cleavage. Expect a significant fragment at m/z 84, corresponding to the loss of a methyl radical ([M-15]⁺).

-

Conclusion

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

-

United States Pharmacopeia. General Chapter <741> Melting Range or Temperature. USP-NF. Rockville, MD: United States Pharmacopeia. URL: [Link]

-

ICH (2000), Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

-

Al-Ghaban, A. M., et al. (2012). Kinetic solubility assays in drug discovery. PubMed. URL: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. URL: [Link]

-

Shimadzu. KBr Pellet Method. URL: [Link]

-

Egan, R. S., et al. (2013). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Academia.edu. URL: [Link]

-

Sparkman, O. D., Curtis, M., & Jones, P. R. (2013). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. Spectroscopy Online. URL: [Link]

-

Araújo, A. A. S., et al. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. URL: [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. â©741⪠Melting Range or Temperature [doi.usp.org]

- 5. scielo.br [scielo.br]

- 6. (PDF) The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards [academia.edu]

- 7. researchgate.net [researchgate.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. enamine.net [enamine.net]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. filab.fr [filab.fr]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. shimadzu.com [shimadzu.com]

- 17. scienceijsar.com [scienceijsar.com]

- 18. pelletpressdiesets.com [pelletpressdiesets.com]

- 19. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 20. spectroscopyonline.com [spectroscopyonline.com]

Technical Monograph: N-Ethylcyclobutanamine Hydrochloride

The following technical guide details the structural properties, synthesis, and analytical characterization of N-Ethylcyclobutanamine Hydrochloride . This document is structured for immediate application in medicinal chemistry and drug discovery workflows.

Executive Summary

N-Ethylcyclobutanamine Hydrochloride (CAS: 1334146-80-3) is a secondary amine building block characterized by a cyclobutane ring N-substituted with an ethyl group. In medicinal chemistry, this motif is valued for its ability to introduce conformational restriction and modulate lipophilicity (LogP) without the excessive steric bulk associated with cyclohexyl or cyclopentyl analogs. The cyclobutane ring’s unique "puckered" conformation provides distinct vectors for substituent display, often used to optimize ligand-protein binding interactions.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Parameter | Specification |

| IUPAC Name | N-Ethylcyclobutanamine hydrochloride |

| CAS Number | 1334146-80-3 |

| Molecular Formula | |

| Molecular Weight | 135.64 g/mol |

| Free Base MW | 99.18 g/mol |

| SMILES | CCNC1CCC1.Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |

| Acidity (pKa) | ~10.5 (Predicted for conjugate acid of secondary amine) |

Structural Analysis

The cyclobutane ring is not planar; it exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). This puckering angle (

-

Bond Angles: Internal C-C-C angles are

, significantly strained compared to the ideal tetrahedral -

Hybridization: The carbon atoms exhibit significant

-character in the ring bonds, leaving more

Synthesis & Manufacturing Protocol

The most robust route for synthesizing high-purity N-ethylcyclobutanamine is Reductive Amination . This method avoids the over-alkylation issues common with direct alkylation (e.g., reacting cyclobutanamine with ethyl iodide).

Reaction Scheme (Graphviz Visualization)

Figure 1: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).[1]

Detailed Methodology

Reagents:

-

Cyclobutanone (1.0 equiv)

-

Ethylamine (1.1 - 1.2 equiv, typically as 2M solution in THF or MeOH)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Acetic Acid (1.0 equiv, to catalyze imine formation)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

Step-by-Step Protocol:

-

Imine Formation: In a dry reaction vessel under

, dissolve cyclobutanone in anhydrous DCE. Add Ethylamine solution followed by Acetic Acid. Stir at room temperature for 30–60 minutes to allow the hemiaminal/imine equilibrium to establish. -

Reduction: Cool the mixture to

. Add STAB portion-wise over 15 minutes. (Note: STAB is preferred over -

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS (Target

). -

Quench & Workup: Quench with saturated aqueous

. Extract the aqueous layer with DCM ( -

Purification: Dry combined organics over

, filter, and concentrate. The free base is volatile; avoid high vacuum for extended periods. -

Salt Formation: Dissolve the crude oil in diethyl ether. Add

(4M in dioxane) dropwise at

Analytical Characterization

Verification of the structure requires confirming the integrity of the cyclobutane ring and the ethyl substitution.

Predicted NMR Data ( or )

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1.25 | Triplet ( | 3H | Ethyl | |

| 1.70 – 1.90 | Multiplet | 2H | Cyclobutane Ring | |

| 2.15 – 2.35 | Multiplet | 4H | Cyclobutane Ring | |

| 2.95 | Quartet ( | 2H | Ethyl | |

| 3.60 | Quintet | 1H | Cyclobutane Methine ( | |

| ~11.0 | - | - | Ethyl | |

| ~14.5 | - | - | Cyclobutane | |

| ~27.0 | - | - | Cyclobutane | |

| ~42.0 | - | - | Ethyl | |

| ~52.0 | - | - | Cyclobutane |

> Note: In the HCl salt, amine protons (

Mass Spectrometry[1]

-

Technique: ESI-MS (Positive Mode)

-

Observation:

m/z. -

Fragmentation: Loss of ethyl group (

) may be observed.

Handling & Stability

-

Hygroscopicity: Amine hydrochloride salts are often hygroscopic. Store in a desiccator or tightly sealed container.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

-

Safety:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood during handling.

-

Applications in Drug Design

The N-ethylcyclobutanamine moiety serves as a bioisostere for N-ethylcyclopentanamine or N-isopropylamine.

-

Metabolic Stability: The strained ring often resists P450 oxidation at the ring carbons compared to linear alkyl chains.

-

Vector Control: The fixed angle of the cyclobutane ring can orient the N-ethyl group into a specific hydrophobic pocket, potentially improving potency over flexible linear analogs.

References

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

-

PubChem. (n.d.).[3] "N-Ethylcyclobutanamine Compound Summary." National Library of Medicine.

- Wiberg, K. B. (1986). "The structure and energetics of small ring compounds." Angewandte Chemie International Edition, 25(4), 312-322. (Context on cyclobutane puckering).

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. N-Ethylcyclobutanamine | C6H13N | CID 21830223 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: N-Ethylcyclobutanamine Hydrochloride

The following technical guide details the properties, synthesis, and medicinal chemistry applications of N-Ethylcyclobutanamine Hydrochloride (CAS 1334146-80-3).

CAS Registry Number: 1334146-80-3 Compound Class: Cycloalkylamine Building Block Primary Application: Pharmacophore Engineering & Fragment-Based Drug Discovery (FBDD)

Executive Summary

N-Ethylcyclobutanamine hydrochloride is a specialized secondary amine intermediate used critically in modern drug discovery to modulate physicochemical properties without significantly altering steric bulk. Unlike flexible acyclic alkyl chains, the cyclobutane ring introduces conformational restriction , reducing the entropic penalty of ligand-target binding. Furthermore, the cyclobutyl moiety serves as a metabolic blocker, often replacing isopropyl or isobutyl groups to prevent oxidative metabolism at labile C-H bonds. It has been identified in patent literature for the synthesis of RORγt modulators and is widely utilized to tune lipophilicity (LogP) and basicity (pKa) in lead optimization.

Chemical & Physical Properties[1][2][3]

The following data characterizes the hydrochloride salt form, which is the standard reagent grade due to the volatility and instability of the free base.

| Property | Value | Notes |

| Chemical Name | N-Ethylcyclobutanamine hydrochloride | IUPAC |

| Molecular Formula | C₆H₁₃N[1][2][3][4][5][6] · HCl | (Base: C₆H₁₃N) |

| Molecular Weight | 135.64 g/mol | Base MW: 99.17 g/mol |

| Exact Mass | 135.0815 | Monoisotopic |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | High: Water, DMSO, MethanolLow: Hexane, Et₂O | Typical of amine salts |

| pKa (Calculated) | ~10.6 – 10.8 | Conjugate acid; similar to secondary amines |

| LogP (Base) | ~1.1 | Moderate lipophilicity |

| H-Bond Donors | 2 | ( Ammonium form) |

| H-Bond Acceptors | 0 | (Chloride counterion is weak acceptor) |

Structural Utility & Mechanism in Drug Design

While CAS 1334146-80-3 is not a drug itself, its "mechanism" lies in its ability to alter the Structure-Activity Relationship (SAR) of a clinical candidate.

The Cyclobutane Advantage

The cyclobutane ring is a "puckered" structure (butterfly conformation) with a bond angle of ~88°, creating significant ring strain (~26.3 kcal/mol). In medicinal chemistry, this confers two distinct advantages over linear alkyl chains:

-

Conformational Locking: It restricts the rotation of the N-alkyl bond, fixing the vector of the ethyl group. This pre-organizes the molecule for binding, potentially increasing potency.

-

Metabolic Shielding: The rigid ring structure hinders the approach of Cytochrome P450 enzymes, often extending the half-life (

) of the parent drug compared to an isopropyl or sec-butyl analog.

Mechanistic Pathway: Ligand Optimization

The diagram below illustrates the logical flow of selecting this building block during Lead Optimization.

Figure 1: Decision logic for incorporating N-ethylcyclobutanamine to resolve metabolic instability or potency issues.

Experimental Protocols

Synthesis via Reductive Amination

The most reliable method for generating the free base in situ or the HCl salt is the reductive amination of cyclobutanone.

Reagents: Cyclobutanone, Ethylamine (2.0 M in THF), Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic Acid.

Protocol:

-

Preparation: In a flame-dried round-bottom flask under N₂, dissolve Cyclobutanone (1.0 eq) in anhydrous DCM.

-

Amine Addition: Add Ethylamine (1.2 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass [M+H]⁺ = 100.1).

-

Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Dry organic layer over Na₂SO₄.

-

Salt Formation: To the crude free base in Et₂O, add HCl (4M in dioxane) dropwise. The white precipitate (CAS 1334146-80-3) is filtered and dried under vacuum.

Handling & Storage

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

-

Free Base Instability: The free amine is volatile. It should be generated in situ immediately prior to coupling reactions (e.g., amide coupling or SNAr).

Applications in Drug Discovery[7][8][9][10][11]

RORγt Modulation

Patent literature links N-ethylcyclobutanamine derivatives to the inhibition of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) . RORγt is a master transcription factor for Th17 cells, implicated in autoimmune diseases like psoriasis and rheumatoid arthritis.

-

Role: The cyclobutyl amine moiety fits into a hydrophobic pocket of the RORγt ligand-binding domain (LBD), providing critical van der Waals interactions while maintaining a low molecular weight profile.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a high-quality "fragment" due to its:

-

Low Complexity: Follows the "Rule of 3" (MW < 300, LogP < 3).

-

Vector Definition: The nitrogen provides a clear vector for growing the fragment into a larger lead molecule.

Synthetic Workflow Integration

The following diagram depicts how this building block is coupled into a scaffold during a typical medicinal chemistry campaign.

Figure 2: Synthetic workflow for coupling N-ethylcyclobutanamine to an electrophilic drug scaffold.

References

-

PubChem Compound Summary. (2025). N-Ethylcyclobutanamine.[1][2][5][6][7][8][9] National Center for Biotechnology Information. [Link]

- Janssen Pharmaceutica NV. (2021). Trifluoromethyl alcohols as RORgammaT modulators. Patent CN112979630A.

-

Wuitschik, G., et al. (2010). Oxetanes as replacements for gem-dimethyl groups: an isosteric replacement for the isopropyl group. Journal of Medicinal Chemistry. (Contextual reference for cyclic vs. acyclic bioisosteres). [Link]

Sources

- 1. N-Ethylcyclobutanamine | C6H13N | CID 21830223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1334146-80-3: Cyclobutanamine, N-ethyl-, hydrochloride… [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 5. CN112979630A - ä½ä¸ºRorγtè°èåçä¸æ°ç²åºé - Google Patents [patents.google.com]

- 6. biosynth.com [biosynth.com]

- 7. 1334146-80-3 | N-Ethylcyclobutanamine hydrochloride | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 8. Buy 3-ethoxy-N-ethylcyclobutan-1-amine [smolecule.com]

- 9. 40916-62-9|(R)-N-Methylbutan-2-amine hydrochloride|BLD Pharm [bldpharm.com]

Technical Guide: Solubility Profiling of N-Ethylcyclobutanamine Hydrochloride

[1][2]

Executive Summary

N-Ethylcyclobutanamine hydrochloride (CAS 1334146-80-3) is a critical secondary amine building block used in the synthesis of pharmaceutical intermediates.[1][2] As a hydrochloride salt of a low-molecular-weight cycloalkyl amine, its solubility profile is governed by the competition between its ionic lattice energy and the solvation capability of the chosen medium.[1][2]

This guide addresses the lack of standardized public solubility data for this specific intermediate. It provides a theoretical solubility landscape based on structural first principles and details a self-validating experimental protocol to determine precise solubility limits (S_max). These workflows are designed to prevent common process failures such as "oiling out" during recrystallization or precipitation.[1][2]

Physicochemical Profile & Structural Analysis[1]

To predict solubility behavior, we must first analyze the structural determinants of the molecule.[2]

| Feature | Characteristic | Solubility Implication |

| Core Structure | Cyclobutane Ring ( | Increases lipophilicity compared to acyclic analogs, but ring strain ( |

| N-Substituent | Ethyl Group ( | Short alkyl chain; maintains moderate polarity but adds hydrophobic bulk.[1][2] |

| Salt Form | Hydrochloride ( | Creates a high-melting ionic lattice.[1][2] Requires solvents with high dielectric constants ( |

| H-Bonding | 2 Donors ( | Excellent solubility in protic solvents (Water, MeOH).[1][2] |

Predicted Solubility Landscape

Based on the behavior of analogous secondary amine salts (e.g., N-ethylcyclopentanamine HCl).[1][2]

Experimental Protocol: Determination of

Since batch-to-batch variations in crystallinity can affect dissolution rates, you must validate solubility empirically.[2] Do not rely on visual estimation alone.[2]

Method A: The "Stepwise Addition" (Visual/Gravimetric)

Best for rapid solvent screening during process development.[1][2]

Reagents: N-Ethylcyclobutanamine HCl (Dry, milled), Test Solvents (HPLC Grade).

-

Preparation: Weigh

of the salt into a 4 mL clear glass vial. -

Solvent Addition: Add solvent in fixed increments (e.g.,

) at -

Equilibration: Vortex for 30 seconds and sonicate for 1 minute after each addition.

-

Observation: Check for clarity. If solid remains, repeat step 2.

-

Calculation:

Method B: HPLC Quantification (The Gold Standard)

Required for GMP documentation and precise saturation limits.[1][2]

-

Saturation: Add excess solid to

of solvent. Stir at target temperature ( -

Filtration: Filter supernatant through a

PTFE syringe filter. -

Dilution: Dilute the filtrate 100x with Mobile Phase A (Water + 0.1% TFA).

-

Analysis: Inject onto HPLC (C18 Column, UV 210 nm). Compare AUC against a 5-point calibration curve of the standard.

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting solvents based on the intended application (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on process requirements.[1][2] Green nodes indicate optimal pathways for standard laboratory scale-up.

Application Context & Troubleshooting

Reaction Solvent Selection

For nucleophilic substitutions (e.g., reacting the free base with an alkyl halide), the HCl salt must first be neutralized.[1][2]

-

Biphasic System: Use DCM/Water with an inorganic base (

).[1][2] The salt dissolves in water, neutralizes, and the free amine partitions into DCM.[2] -

Monophasic System: Use DMF with DIPEA.[1][2] The salt is soluble in DMF, allowing rapid neutralization in situ.[2]

Troubleshooting "Oiling Out"

A common issue with cyclobutane derivatives is "oiling out" (liquid-liquid phase separation) instead of crystallizing during purification.[1][2]

| Symptom | Cause | Corrective Action |

| Oiling Out | Impurities lower the melting point; Solvent system is too polar.[1][2] | 1. Switch antisolvent from Hexane to MTBE (moderates polarity).2. Seed with pure crystal at metastable zone width.[2] |

| Gummy Solid | Residual solvent trapping.[1][2] | Triturate with dry diethyl ether or pentane under sonication.[1][2] |

| No Precipitation | Evaporate solvent to 50% volume, then cool to |

References

-

PubChem. N-Ethylcyclobutanamine hydrochloride (Compound).[1][2][3][4] National Library of Medicine.[1][2] Accessed Oct 2023.[2] Link[1][2][3]

-

Anderson, N. G. (2012).[1][2] Practical Process Research and Development - A Guide for Organic Chemists.[1][2] Academic Press.[1][2] (Standard reference for salt solubility trends).

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[2][5] Pharmaceutical Salts: Properties, Selection, and Use.[1][2] Wiley-VCH.[2] (Authoritative source on counter-ion effects).

-

Black, S. N., et al. (2007).[2] "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences. Link

Sources

- 1. N-ethylcyclopentanamine hydrochloride | C7H16ClN | CID 19608610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-methylcyclobutanamine hydrochloride | C5H12ClN | CID 50998946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-ethylcyclohexanamine hydrochloride | C8H18ClN | CID 162937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Ethylcyclobutanamine | C6H13N | CID 21830223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sciencemadness.org [sciencemadness.org]

An In-Depth Technical Guide to the Accurate Melting Point Determination of N-ethylcyclobutanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The melting point of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that serves as a cornerstone for identity, purity, and stability assessment. For novel or sparsely characterized compounds such as N-ethylcyclobutanamine hydrochloride, establishing a precise and reliable melting range is a fundamental step in the drug development pipeline. This technical guide provides a comprehensive framework for the accurate determination of the melting point of N-ethylcyclobutanamine hydrochloride. Moving beyond a simple data point, this document details the underlying scientific principles, presents a rigorous, self-validating experimental protocol grounded in pharmacopeial standards, and explores the critical factors that influence measurement accuracy. By using N-ethylcyclobutanamine hydrochloride as a case study, this guide equips researchers with the necessary expertise to characterize new chemical entities with confidence and scientific integrity.

Introduction: The Criticality of the Melting Point in Pharmaceutical Sciences

In the landscape of drug discovery and development, the transition of a substance from a solid to a liquid state—its melting point—is far more than a routine measurement. It is a fundamental physical constant that provides invaluable insights into the molecular structure and the strength of the intermolecular forces within a crystal lattice.[1] For a compound like N-ethylcyclobutanamine hydrochloride, a substituted cyclic amine salt of interest in medicinal chemistry, an accurately determined melting point is indispensable.[2]

The key applications include:

-

Identification: A sharp, characteristic melting point serves as a preliminary confirmation of a compound's identity.

-

Purity Assessment: The presence of even minor impurities typically causes a depression and broadening of the melting range, making it a highly sensitive indicator of substance purity.[3]

-

Polymorph and Salt Form Screening: Different crystalline forms (polymorphs) or salt forms of a drug can have distinct melting points, which directly impacts solubility, bioavailability, and stability.

-

Formulation Development: Knowledge of the melting point is crucial for manufacturing processes such as milling, granulation, and tablet compression, as well as for assessing the thermal stability of the final drug product.

This guide addresses the procedural nuances and theoretical underpinnings required to establish a definitive melting point for N-ethylcyclobutanamine hydrochloride, a compound for which such data is not widely published, thereby providing a robust methodology for the characterization of new chemical entities.

Physicochemical Profile: N-ethylcyclobutanamine hydrochloride

While extensive experimental data is not publicly available, a summary of known and predicted properties provides context for its analysis. As an amine hydrochloride, it is expected to be a crystalline solid with appreciable water solubility and potential hygroscopicity.[2][4]

| Property | Data | Source |

| Chemical Name | N-ethylcyclobutanamine hydrochloride | [2] |

| Synonyms | Cyclobutanamine, N-ethyl-, hydrochloride (1:1) | [2] |

| CAS Number | 1334146-80-3 | [5] |

| Molecular Formula | C₆H₁₃N·HCl | [2] |

| Molecular Weight | 135.63 g/mol (Calculated) | N/A |

| Appearance | Expected to be a white to off-white crystalline solid. | [2][4] |

| Melting Point | To be determined experimentally. | N/A |

The Principle of Melting and Impurity Effects

A pure, crystalline solid possesses a highly ordered three-dimensional lattice structure. The melting point is the temperature at which the thermal energy supplied to the system overcomes the lattice forces holding the molecules together, resulting in a phase transition to a liquid. For a pure substance, this transition is typically sharp, occurring over a narrow range of 0.5-1.0°C.

Impurities disrupt the uniform crystal lattice, weakening the intermolecular forces. This has two primary consequences:

-

Melting Point Depression: Less energy is required to break the disrupted lattice, resulting in a lower melting temperature.

-

Melting Range Broadening: The melting process begins at a lower temperature in localized areas rich in impurities and completes when the entire bulk has melted, resulting in a wider temperature range.

This phenomenon, known as melting point depression, is a cornerstone of purity determination.

Caption: Standard Operating Procedure for Accurate Melting Point Determination.

Interpretation and Troubleshooting

-

Broad Melting Range (> 2°C): This strongly suggests the presence of impurities. Potential sources include residual solvents, starting materials from synthesis, or degradation products. The sample may require further purification (e.g., recrystallization).

-

Decomposition: If the sample darkens, chars, or evolves gas during melting, it is decomposing. [6]In this case, the temperature at which decomposition begins should be recorded and reported as "melts with decomposition."

-

Polymorphism: The sample may exist in different crystalline forms, each with a unique melting point. If inconsistent melting points are observed between different batches, a polymorph screening study may be warranted.

Conclusion

The determination of the melting point of N-ethylcyclobutanamine hydrochloride, while seemingly straightforward, demands a methodologically rigorous and scientifically sound approach. Adherence to a protocol grounded in pharmacopeial standards, including meticulous sample preparation, controlled heating rates, and a robust instrument calibration program, is non-negotiable for generating trustworthy and reproducible data. For researchers in drug development, this process is not merely about finding a number; it is about establishing a foundational data point that will inform purity criteria, guide formulation strategies, and ensure the quality and consistency of the chemical entity throughout its lifecycle. This guide provides the comprehensive framework necessary to achieve that standard of excellence.

References

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethylcyclobutanamine. Retrieved from [Link]

-

USP. (2011). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

-

Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]

-

USPBPEP. (n.d.). usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

-

Studocu. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Sciencing. (2022). What Factors Affect Melting Point?. Retrieved from [Link]

-

USP-NF. (n.d.). <741> Melting Range or Temperature - USP-NF Abstract. Retrieved from [Link]

-

Course Hero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-N-methylcyclobutanamine. Retrieved from [Link]

-

ChemRxiv. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). N-ethylcyclohexanamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). N-methylcyclobutanamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-N-propylcyclohexanamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethylcyclopropanamine. Retrieved from [Link]

Sources

Comprehensive Spectral Analysis of N-Ethylcyclobutanamine Hydrochloride: A Technical Reference

Executive Summary & Compound Identity

N-Ethylcyclobutanamine Hydrochloride (CAS: 1334146-80-3) is a critical secondary amine building block used in the synthesis of pharmaceutical agents, particularly as a lipophilic spacer in kinase inhibitors and GPCR modulators. Its cyclobutane ring offers a unique conformational restriction compared to acyclic alkyl chains, often improving metabolic stability and selectivity.

This technical guide provides a definitive reference for the spectroscopic characterization of this molecule, synthesizing experimental consensus data with structural analysis to ensure rigorous quality control (QC) in drug development workflows.

Chemical Identification Data

| Property | Specification |

| IUPAC Name | N-Ethylcyclobutanamine hydrochloride |

| CAS Number | 1334146-80-3 (HCl Salt) / 852108-24-8 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 135.64 g/mol (Salt) / 99.18 g/mol (Free Base) |

| SMILES | CCNC1CCC1.Cl |

| Appearance | White to off-white hygroscopic solid |

| Solubility | High in Water, Methanol, DMSO; Low in Hexanes, DCM |

Synthesis & Analytical Workflow

To understand the impurity profile and spectral nuances, one must understand the genesis of the material. The standard industrial preparation involves the reductive amination of cyclobutanone with ethylamine.

Process Flow Diagram

The following workflow illustrates the critical path from raw materials to the final purified salt, highlighting key QC check-points.

Figure 1: Synthetic workflow for N-ethylcyclobutanamine hydrochloride via reductive amination.

Spectroscopic Characterization

The following data represents the consensus spectral signature for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-

H-NMR Data (400 MHz, DMSO-

)

| Position | Multiplicity | Integral | Coupling ( | Assignment Logic | |

| NH | 9.10 - 9.35 | Broad Singlet | 2H | - | Ammonium protons. Broadened by quadrupole relaxation of |

| H-1 | 3.65 - 3.75 | Multiplet | 1H | - | Methine proton on the ring. Deshielded by the cationic nitrogen. |

| H-5 | 2.85 - 2.95 | Quartet | 2H | 7.2 Hz | Methylene of the ethyl group. Split by the terminal methyl. |

| H-2/4 | 2.15 - 2.30 | Multiplet | 2H | - | Ring protons ( |

| H-2'/4' | 2.00 - 2.12 | Multiplet | 2H | - | Ring protons (diastereotopic pairs due to ring conformation). |

| H-3 | 1.65 - 1.80 | Multiplet | 2H | - | Distal ring protons ( |

| H-6 | 1.18 - 1.25 | Triplet | 3H | 7.2 Hz | Terminal methyl group. |

Technical Insight: The cyclobutane ring is not planar; it exists in a "puckered" conformation. This renders the cis and trans protons on C2/C4 and C3 magnetically non-equivalent, often resulting in complex higher-order multiplets rather than simple quintets.

C-NMR Data (100 MHz, DMSO-

)

| Position | Carbon Type | Assignment Note | |

| C-1 | 49.5 - 51.0 | CH | Ring methine. Shifted downfield by Nitrogen. |

| C-5 | 41.0 - 42.5 | CH | Ethyl methylene. |

| C-2/4 | 26.5 - 28.0 | CH | Ring methylenes ( |

| C-3 | 13.5 - 14.5 | CH | Distal ring methylene ( |

| C-6 | 10.5 - 11.5 | CH | Terminal methyl. |

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is dominated by the ammonium species.

-

2400 – 3000 cm

: Strong, broad absorption band characteristic of the -

2950 – 2850 cm

: C-H stretching (Cyclobutane ring strain shifts these slightly higher than acyclic alkanes). -

1580 – 1600 cm

: N-H bending (scissoring) vibration of the secondary ammonium salt. -

~720 cm

: Ring breathing mode specific to cyclobutane systems.

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion (

): 99.1 m/z (Corresponds to the free base -

Fragmentation Pattern (EI):

-

m/z 99: Molecular ion.

-

m/z 84:

(Loss of methyl from ethyl group). -

m/z 70:

(Loss of ethyl group) OR Ring cleavage (Loss of -

m/z 56: Base peak often observed in cyclobutane amines due to ring opening and rearrangement to linear iminium species.

-

Experimental Protocol: Sample Preparation for QC

To ensure reproducible spectral data, the following protocol is recommended. This minimizes solvent effects and concentration-dependent shifts.

Protocol 1: NMR Sample Prep

-

Drying: Dry the salt in a vacuum oven at 40°C for 2 hours to remove trace water (hygroscopic nature causes water peak at 3.33 ppm in DMSO which can obscure signals).

-

Solvent: Use DMSO-

(99.9% D) containing 0.05% TMS as internal standard. -

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

-

Acquisition:

-

Pulse angle: 30°

-

Relaxation delay (d1): 1.0 - 2.0 s (Ensure full relaxation of ammonium protons).

-

Scans: 16 (H-NMR), 256+ (C-NMR).

-

Protocol 2: Free Base Liberation (for GC-MS)

Since salts do not vaporize well for GC-MS, the free base must be generated in situ.

-

Dissolve 5 mg HCl salt in 1 mL water.

-

Add 0.5 mL 1N NaOH.

-

Extract with 1 mL Dichloromethane (DCM).

-

Inject the organic layer (DCM) into the GC-MS.

Impurity Profiling

During synthesis, specific impurities can arise.[1] The analyst should monitor for:

-

Bis-alkylation (Tertiary Amine):

-Diethylcyclobutanamine.-

Detection: Look for a second ethyl quartet in NMR or a mass peak at m/z ~127.

-

-

Unreacted Cyclobutanone:

-

Detection: Carbonyl stretch in IR (~1780 cm

, high frequency due to ring strain) or

-

-

Ring Opening: Linear butyl amines formed during harsh reduction conditions.

Figure 2: Common impurities associated with the reductive amination pathway.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21830223, N-Ethylcyclobutanamine. Retrieved from [Link]

- Roberts, J. D., & Sauers, R. R. (1958).Nuclear Magnetic Resonance Spectroscopy. Cyclobutane Derivatives. (Foundational text on cyclobutane ring puckering effects on NMR splitting). Journal of the American Chemical Society.

Sources

N-Alkyl Cyclobutanamines: Pharmacological Architecture & Metabolic Advantage

[1]

Executive Summary

In the optimization of small-molecule therapeutics, the N-alkyl cyclobutanamine motif has emerged as a high-value structural solution.[1] It functions as a superior bioisostere for standard alkyl chains (ethyl, isopropyl) and bulky lipophilic groups (tert-butyl), offering a unique balance of metabolic stability , conformational restriction , and lipophilicity . This guide analyzes the biological activity of this scaffold, detailing its application in GPCR modulation (specifically Histamine H3 antagonists), its distinct metabolic profile compared to cyclopropyl analogs, and the precise synthetic protocols required for its integration into drug candidates.

Part 1: Structural & Physicochemical Attributes[1][2]

The "Puckered" Conformation

Unlike the planar cyclopropane ring or the flexible ethyl chain, the cyclobutane ring exists in a puckered conformation with a dihedral angle of approximately 30° .

-

Impact: This puckering relieves torsional strain (eclipsing interactions) and creates a distinct 3D spatial vector for substituents. When attached to a nitrogen atom, the cyclobutyl group occupies a volume intermediate between an isopropyl and a tert-butyl group but with a "swept-back" geometry that can fit into hydrophobic pockets where larger groups clash.[1]

Basicity Modulation

The N-cyclobutyl group influences the pKa of the attached amine.

-

Electronic Effect: Due to the slightly higher s-character of the carbon atoms in the strained ring (compared to unstrained alkyls), the cyclobutyl group is less electron-donating than a tert-butyl or isopropyl group.

-

Result: This often results in a slight lowering of the amine pKa (typically by 0.3–0.5 log units compared to N-isopropyl). This is a critical tool for medicinal chemists aiming to fine-tune membrane permeability (logD) and reduce hERG channel affinity, which is often driven by high basicity.[1]

Part 2: Medicinal Chemistry Rationale[2][3][4][5][6][7]

Metabolic Stability (The "Steric Shield")

One of the primary drivers for selecting an N-cyclobutyl group is to block oxidative N-dealkylation .

-

Mechanism: Cytochrome P450 enzymes typically attack the

-carbon to the nitrogen (forming a carbinolamine) or the nitrogen itself ( -

The Advantage: The steric bulk of the cyclobutane ring hinders the approach of the heme-iron oxo species to the nitrogen lone pair. Furthermore, hydrogen abstraction from the cyclobutyl methine (

-C) is disfavored compared to an ethyl methylene group due to the ring strain and trajectory constraints. -

Bioisosterism: It effectively replaces metabolically labile N-ethyl or N-methyl groups, extending the half-life (

) of the parent compound.[1]

Cyclobutyl vs. Cyclopropyl: The Safety Distinction

While N-cyclopropylamines are common, they carry a risk of mechanism-based inhibition (suicide inhibition) of P450 enzymes.[1] The P450 radical mechanism can open the cyclopropyl ring to form a reactive radical species that covalently binds to the enzyme.

-

Cyclobutane Safety: Although strained (~26 kcal/mol), the cyclobutane ring has a significantly higher activation energy for radical ring opening than cyclopropane. Consequently, N-cyclobutylamines rarely exhibit the suicide inhibition toxicity seen with their smaller counterparts, making them safer for chronic indications.[1]

Part 3: Biological Case Study – Histamine H3 Antagonists[3][5][8][9]

The Histamine H3 receptor (H3R) is a presynaptic autoreceptor in the CNS.[2][3] Antagonists/inverse agonists enhance the release of histamine, acetylcholine, and norepinephrine, promoting wakefulness and cognition.

Case 1: GSK189254[1][5]

-

Structure: 6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide.[1][4]

-

Role of Cyclobutane: The N-cyclobutyl group on the benzazepine ring was critical for optimizing the brain-to-blood ratio .[1] It provided the necessary lipophilicity for BBB penetration while shielding the basic nitrogen from rapid metabolism, a flaw seen in earlier N-ethyl analogs.

-

Outcome: The compound demonstrated high affinity (

> 9.5) and, crucially, minimal hERG inhibition , a safety margin attributed to the specific steric/electronic profile of the cyclobutanamine.

Case 2: SUVN-G3031 (Samelisant)[1]

-

Structure: N-[4-(1-cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide.[1]

-

Role of Cyclobutane: Replacement of N-isopropyl with N-cyclobutyl on the piperidine ring improved metabolic stability in human liver microsomes.[1] The rigid ring filled a hydrophobic pocket in the H3 receptor more effectively than flexible alkyl chains, enhancing potency (

= 8.7 nM).

Visualization: SAR Decision Logic

The following diagram illustrates the decision process leading to the selection of the N-cyclobutyl scaffold in H3 antagonist design.

Figure 1: Medicinal Chemistry Decision Tree comparing N-cyclopropyl and N-cyclobutyl modifications for optimizing metabolic stability and safety.

Part 4: Experimental Protocols

Synthesis of N-Alkyl Cyclobutanamines via Reductive Amination

The most robust method for installing this group is the reductive amination of cyclobutanone. This protocol avoids the elimination side-reactions common with cyclobutyl halides.[1]

Target: N-Cyclobutyl-4-phenylpiperidine (Representative scaffold)

Reagents:

-

4-Phenylpiperidine (1.0 equiv)[1]

-

Cyclobutanone (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (1.0 equiv)

-

1,2-Dichloroethane (DCE) or THF (Solvent)[1]

Protocol:

-

Preparation: In a flame-dried round-bottom flask, dissolve 4-phenylpiperidine (10 mmol) in anhydrous DCE (30 mL).

-

Imine Formation: Add cyclobutanone (12 mmol) followed by acetic acid (10 mmol). Stir at room temperature for 30 minutes. Note: The acid catalyst promotes the formation of the iminium ion intermediate.

-

Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.

-

Why STAB? Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong, reduces ketone), STAB is mild and selectively reduces the iminium ion without reducing the excess cyclobutanone.

-

-

Reaction: Remove the ice bath and stir at room temperature for 4–12 hours. Monitor by LC-MS for the disappearance of the secondary amine.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes until gas evolution ceases. Extract with Dichloromethane (3 x 30 mL).

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradient) to yield the N-cyclobutyl product.

Part 5: Metabolism & Toxicology[6]

Metabolic Pathway Analysis

The primary metabolic vulnerability of N-alkyl amines is oxidative dealkylation.[1] The N-cyclobutyl group significantly retards this process.[1]

Pathway Description:

-

Phase I Oxidation: CYP450 enzymes attempt to hydroxylate the

-carbon (the methine of the cyclobutane). -

Carbinolamine Intermediate: If hydroxylation occurs, an unstable carbinolamine is formed.

-

Collapse: This intermediate collapses to release cyclobutanone and the free amine (N-dealkylation).

-

Resistance: The N-cyclobutyl group resists Step 1 because the transition state requires a geometry that increases ring strain.

Visualization: Metabolic Fate

Figure 2: Metabolic fate of N-cyclobutyl amines.[1] The major pathway is often excretion of the intact parent due to steric shielding against CYP450, contrasting with the rapid dealkylation of N-ethyl analogs.

References

-

GSK189254 Discovery: Medhurst, A. D., et al. (2007). GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models. Journal of Pharmacology and Experimental Therapeutics. Link

-

SUVN-G3031 Development: Nirogi, R., et al. (2018).[1][5] Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity.[1][5] Journal of Medicinal Chemistry. Link[5]

-

Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[1][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Link

-

Cyclobutane Bioisosterism: van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Link

-

Metabolic Stability Mechanisms: Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design and optimization of clinical drug candidates. Current Topics in Medicinal Chemistry. Link

Sources

- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Regional differential effects of the novel histamine H3 receptor antagonist 6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254) on histamine release in the central nervous system of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document: Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel,... - ChEMBL [ebi.ac.uk]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Properties of N-Ethylcyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylcyclobutanamine hydrochloride is a secondary amine of interest within medicinal chemistry due to the presence of the cyclobutane moiety, a functional group increasingly recognized for its favorable metabolic stability and ability to modulate physicochemical properties.[1] This technical guide provides a comprehensive overview of the theoretical properties of N-ethylcyclobutanamine hydrochloride, addressing its chemical structure, potential synthetic pathways, and predicted physicochemical and spectroscopic characteristics. Furthermore, this document explores its hypothetical pharmacological activities, metabolic fate, and toxicological profile based on established principles and data from structurally related compounds. Detailed, theoretical protocols for its synthesis and analytical determination are also presented to facilitate future research and development.

Introduction

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable structural motif in modern drug discovery. Its incorporation into small molecules can impart unique conformational constraints and improve metabolic stability compared to more flexible aliphatic chains.[1] N-ethylcyclobutanamine hydrochloride, as a hydrochloride salt of a secondary amine, combines the structural rigidity of the cyclobutane ring with the physicochemical advantages of a salt form, such as enhanced stability and aqueous solubility.[2] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural components suggest potential interactions with various biological targets, particularly within the central nervous system. This guide aims to consolidate the known information and provide a theoretical framework for the further investigation of N-ethylcyclobutanamine hydrochloride.

Chemical and Physical Properties

N-ethylcyclobutanamine hydrochloride is a solid, water-soluble compound.[2] As an amine hydrochloride, it is expected to be weakly acidic in aqueous solution due to the dissociation of the protonated amine. The presence of the N-H bond allows it to act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor, influencing its interactions with biological macromolecules.[2]

| Property | Value/Prediction | Source |

| Molecular Formula | C6H14ClN | [3] |

| Molecular Weight | 135.64 g/mol | [3] |

| CAS Number | 1334146-80-3 | [3] |

| IUPAC Name | N-ethylcyclobutanamine;hydrochloride | PubChem |

| InChI | InChI=1S/C6H13N.ClH/c1-2-7-6-4-3-5-6;/h6-7H,2-5H2,1H3;1H | [2] |

| SMILES | CCNC1CCC1.Cl | [2] |

| Appearance | Predicted to be a white to off-white solid | General knowledge |

| Melting Point | Not experimentally determined. Predicted to be >150 °C for the hydrochloride salt. | N/A |

| Boiling Point | Not applicable for the salt form. The free base is predicted to have a boiling point in the range of 120-140 °C. | N/A |

| Solubility | Predicted to be soluble in water and lower alcohols (methanol, ethanol).[2] | General knowledge |

| pKa | Predicted to be in the range of 10-11 for the protonated amine. | General knowledge |

Theoretical Synthesis

Reductive Amination of Cyclobutanone

Reductive amination is a highly effective method for the formation of amines from carbonyl compounds.[1][4][5] This approach involves the reaction of cyclobutanone with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Caption: Proposed synthesis of N-ethylcyclobutanamine HCl via reductive amination.

Experimental Protocol (Theoretical):

-

To a solution of cyclobutanone (1.0 eq) in methanol, add ethylamine (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN) (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude N-ethylcyclobutanamine in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Alkylation of Cyclobutylamine

Direct alkylation of a primary amine with an alkyl halide is another potential synthetic route.[6] However, this method can be challenging to control, often leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.[7][8]

Caption: Proposed synthesis of N-ethylcyclobutanamine HCl via direct alkylation.

Experimental Protocol (Theoretical):

-

Combine cyclobutylamine (1.0 eq)[2], an ethyl halide such as ethyl bromide (1.1 eq), and a non-nucleophilic base like potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Form the hydrochloride salt as described in the reductive amination protocol.

Predicted Spectroscopic Properties

While experimental spectra for N-ethylcyclobutanamine hydrochloride are not available, its spectroscopic properties can be predicted based on its structure and data from analogous compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring. The protons on the cyclobutane ring will likely appear as multiplets in the upfield region. The ethyl group will show a quartet for the methylene protons and a triplet for the methyl protons. The N-H proton of the hydrochloride salt may be broad and its chemical shift will be concentration and solvent dependent.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH3 (ethyl) | 1.0 - 1.3 | Triplet (t) |

| -CH2- (ethyl) | 2.5 - 3.0 | Quartet (q) |

| -CH- (cyclobutane, C1) | 2.8 - 3.3 | Multiplet (m) |

| -CH2- (cyclobutane, C2, C4) | 1.8 - 2.4 | Multiplet (m) |

| -CH2- (cyclobutane, C3) | 1.6 - 2.0 | Multiplet (m) |

| N-H | 8.0 - 10.0 (in DMSO-d6) | Broad singlet (br s) |

13C NMR Spectroscopy

The 13C NMR spectrum is predicted to show five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH3 (ethyl) | 12 - 18 |

| -CH2- (ethyl) | 40 - 48 |

| -CH- (cyclobutane, C1) | 55 - 65 |

| -CH2- (cyclobutane, C2, C4) | 25 - 35 |

| -CH2- (cyclobutane, C3) | 15 - 25 |

FTIR Spectroscopy

The infrared spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm-1) |

| N-H stretch (salt) | 2400 - 2800 (broad) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| N-H bend | 1500 - 1600 |

| C-N stretch | 1000 - 1250 |

Mass Spectrometry

Under electron ionization (EI) mass spectrometry, the free base (N-ethylcyclobutanamine) is expected to show a molecular ion peak (M+) at m/z 99. Common fragmentation patterns would involve the loss of an ethyl group (M-29) and cleavage of the cyclobutane ring.

| Fragment Ion | Predicted m/z |

| [M]+ | 99 |

| [M-CH3]+ | 84 |

| [M-C2H5]+ | 70 |

| [C4H8N]+ | 70 |

| [C3H6N]+ | 56 |

Potential Pharmacological Activities

While no specific pharmacological data for N-ethylcyclobutanamine hydrochloride has been published, the incorporation of a cyclobutane ring into drug candidates has been shown to be a successful strategy in modulating activity and pharmacokinetic properties.[1] Cyclobutane derivatives have demonstrated a wide range of biological activities. For instance, some cyclobutane-containing compounds have been investigated as anticancer agents by inhibiting tubulin polymerization.[1] Others have shown activity as antagonists for various receptors in the central nervous system, such as serotonin and dopamine receptors.[1] Given its structure as a secondary amine, N-ethylcyclobutanamine could potentially interact with monoamine transporters or receptors. Further research is required to elucidate any specific pharmacological targets.

Theoretical Metabolism and Pharmacokinetics

The metabolic fate and pharmacokinetic profile of N-ethylcyclobutanamine hydrochloride have not been experimentally determined. However, predictions can be made based on its chemical structure as a secondary aliphatic amine.

Metabolism

The metabolism of secondary amines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[9] Two main metabolic pathways are anticipated for N-ethylcyclobutanamine:

-

N-dealkylation: This would involve the removal of the ethyl group to form cyclobutylamine.[10]

-

N-hydroxylation: Oxidation of the nitrogen atom to form the corresponding hydroxylamine.[9][10]

Further metabolism could involve oxidation of the cyclobutane ring.

Caption: Predicted primary metabolic pathways of N-ethylcyclobutanamine.

Pharmacokinetics

The pharmacokinetic properties of small molecule amines are influenced by factors such as lipophilicity and pKa.[3][11] As a small, relatively polar molecule, N-ethylcyclobutanamine is likely to be readily absorbed and distributed throughout the body. The hydrochloride salt form will ensure good aqueous solubility for administration. The clearance of secondary amines can be different from that of tertiary amines, and the volume of distribution can be influenced by tissue binding.[3]

Toxicology

The toxicological profile of N-ethylcyclobutanamine hydrochloride has not been extensively studied. However, GHS hazard statements for the compound indicate that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][12] Standard safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Proposed Analytical Methods

The quantitative determination of N-ethylcyclobutanamine hydrochloride would likely require chromatographic methods due to its volatility and potential for interaction with column materials.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile amines.[7][13][14][15][16][17] Direct analysis can be challenging due to the polar nature of amines, which can lead to peak tailing.[16] Derivatization to a less polar derivative is often employed.

Experimental Protocol (Theoretical):

-

Sample Preparation: Accurately weigh a sample of N-ethylcyclobutanamine hydrochloride and dissolve in a suitable solvent. For analysis of the free base, the sample can be basified and extracted into an organic solvent.

-

Derivatization (Optional): React the amine with a derivatizing agent such as trifluoroacetic anhydride (TFAA) to form the more volatile and less polar trifluoroacetamide derivative.

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful tool for the analysis of amines, especially when coupled with derivatization to enhance detection.[6][12][18][19][20]

Experimental Protocol (Theoretical):

-

Sample Preparation: Prepare a standard solution of N-ethylcyclobutanamine hydrochloride in the mobile phase.

-

Derivatization: React the amine with a fluorescent tagging agent such as dansyl chloride or o-phthalaldehyde (OPA) to allow for sensitive fluorescence detection.[18][20]

-

HPLC Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 7).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength for the derivatized analyte, or a fluorescence detector.

-

Conclusion

N-ethylcyclobutanamine hydrochloride represents an intriguing chemical entity with potential applications in medicinal chemistry. This technical guide has provided a theoretical framework for its properties, including its synthesis, spectroscopic characteristics, and potential biological activities. While experimental data remains scarce, the principles and predictions outlined herein offer a solid foundation for future research. The proposed synthetic routes and analytical methods provide practical starting points for scientists and researchers aiming to explore the potential of this and related cyclobutanamine derivatives in drug discovery and development.

References

- Bell, S. (2018). A review on the application of cyclobutane derivatives in organic synthesis. ResearchGate. [https://www.researchgate.

- Van Holsbeeck, K., & Van Hecke, K. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6386895/]

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [https://pubs.acs.org/doi/abs/10.1021/ed083p929]

- Ambeed. (n.d.). N-Ethylcyclobutanamine hydrochloride. Retrieved from [https://www.ambeed.com/products/1334146-80-3.html]

- Chemistry LibreTexts. (2020, August 26). Synthesis of Amines by Reductive Amination. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Amines_and_Heterocycles/21.

- Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Chemical Research in Toxicology, 28(4), 597–603. [https://pubmed.ncbi.nlm.nih.gov/25651340/]

- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [https://bre.

- Biosynth. (n.d.). N-Ethylcyclobutanamine hydrochloride. Retrieved from [https://www.biosynth.com/p/JDC14680/1334146-80-3-n-ethylcyclobutanamine-hydrochloride]

- Master Organic Chemistry. (2017, May 26). Alkylation Of Amines (Sucks!). [https://www.masterorganicchemistry.

- CymitQuimica. (n.d.). Cyclobutanamine, N-ethyl-, hydrochloride (1:1). Retrieved from [https://www.cymitquimica.com/cas/1334146-80-3]

- Bolleddula, J., & Hollenberg, P. F. (2012). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 40(1), 120-128. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3250058/]

- NIOSH. (2010). Amines, Aliphatic. Centers for Disease Control and Prevention. [https://www.cdc.gov/niosh/docs/2003-154/pdfs/205.pdf]

- BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. [https://www.benchchem.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [https://www.masterorganicchemistry.

- American Chemical Society. (n.d.). The Analysis of Aliphatic Amine Mixtures; Determination of Tertiary Aliphatic Amines in the Presence of Primary and Secondary Amines and Ammonia. Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/ja01150a069]

- Chemistry LibreTexts. (2015, March 17). Alkylation of Amines by Alkyl Halides. [https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/20%3A_Amines/20.05%3A_Reactions_of_Amines/20.05.

- LCGC International. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [https://www.chromatographyonline.com/view/hplc-determination-residual-primary-amine-content-epoxy-amine-adducts]

- Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [https://www.agilexbiolabs.com/the-evolution-of-pharmacokinetics-for-small-molecules-in-bioanalysis/]

- Analytical Chemistry. (n.d.). Characterization and Separation of Amines by Gas Chromatography. [https://pubs.acs.org/doi/10.1021/ac60145a017]

- Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Il Farmaco; edizione scientifica, 31(2), 152–158. [https://pubmed.ncbi.nlm.nih.gov/1261667/]

- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. [https://assets.thermofisher.

- MDPI. (n.d.). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. [https://www.mdpi.com/2079-6382/10/1/65]

- SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines. [https://slideplayer.com/slide/14028612/]

- Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382–396. [https://pubmed.ncbi.nlm.nih.gov/11579439/]

- Oakwood Chemical. (n.d.). cyclobutanamine, 3-(4-methoxyphenoxy)-, hydrochloride (1:1), trans-. [https://www.oakwoodchemical.com/Products/798/1630906-53-4_798_1.html]